molecular formula C16H32O2 B1262516 10,13-Dimethyltetradecanoic acid

10,13-Dimethyltetradecanoic acid

Cat. No. B1262516
M. Wt: 256.42 g/mol
InChI Key: PWLJNEGUWOGTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,13-dimethyltetradecanoic acid is a branched-chain saturated fatty acid comprising tetradecanoic acid carrying a methyl substituent at positions 10 and 13. It is a marine metabolite isolated from the Caribbean Sponges Calyx podatypa and Agelas dispar. It has a role as an animal metabolite and a marine metabolite. It is a branched-chain saturated fatty acid, a long-chain fatty acid and a methyl-branched fatty acid.

Scientific Research Applications

Identification in Natural Sources

  • Identification in Marine Life : 10,13-Dimethyltetradecanoic acid was identified in the Caribbean sponge Calyx podatypa, representing a novel dimethylated fatty acid discovered in nature. This identification was achieved using techniques such as GC-MS and pyrrolidide derivatization, and its synthesis was elaborated starting from 8-bromooctanoic acid (Carballeira & Pagán, 2000).

  • Discovery in Bacteria : Similar dimethylated fatty acids, including 4,13-dimethyltetradecanoic acid, were found in a halophilic Bacillus species isolated from salt pans in Bulgaria. This study expanded the knowledge of fatty acid profiles in bacteria, contributing to the understanding of microbial lipid biosynthesis (Carballeira et al., 2001).

Biological and Chemical Studies

  • Adhesive Applications : Research on tannin-sucrose adhesives in the wood-based material industry included a study of the effects of sulfuric acid on the curing behavior of these adhesives. While not directly involving 10,13-Dimethyltetradecanoic acid, this research highlights the broader context of biochemical applications in material sciences (Zhao et al., 2018).

  • Bioorganometallic Chemistry : Studies in bioorganometallic chemistry, such as the reactions of methyltitanocene cation complexes with methyl glucopyranoside derivatives, provide insights into the complex interactions in organic and inorganic chemistry, a field relevant to understanding and utilizing compounds like 10,13-Dimethyltetradecanoic acid (Berstenhorst et al., 2005).

Environmental Implications

  • Arsenic in Agriculture : A study exploring the presence of arsenicals in agricultural water and soil in the United States touched upon the environmental impact of organoarsenicals. This context is vital for understanding the ecological footprint of various chemical compounds, including 10,13-Dimethyltetradecanoic acid, in agricultural settings (Bednar et al., 2002).

Material Science and Nanotechnology

  • Polymer Precursors : Research into catalytic reactions of natural oils, involving compounds like dimethyl 1,19-nonadecanedioate, is significant for developing sustainable materials and understanding the potential applications of various fatty acids in polymer science (Furst et al., 2012).

  • Polyelectrolyte-coated Nanoparticles : The preparation and characterization of polyelectrolyte-coated gold nanoparticles, using compounds like 4-(dimethylamino)pyridine, offer insights into the surface chemistry and potential applications of nanoparticles in various fields, including medical and material sciences (Dorris et al., 2008).

properties

Product Name

10,13-Dimethyltetradecanoic acid

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

10,13-dimethyltetradecanoic acid

InChI

InChI=1S/C16H32O2/c1-14(2)12-13-15(3)10-8-6-4-5-7-9-11-16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18)

InChI Key

PWLJNEGUWOGTSF-UHFFFAOYSA-N

SMILES

CC(C)CCC(C)CCCCCCCCC(=O)O

Canonical SMILES

CC(C)CCC(C)CCCCCCCCC(=O)O

synonyms

10,13-dimethyltetradecanoic acid
10,13-DMTDA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,13-Dimethyltetradecanoic acid
Reactant of Route 2
10,13-Dimethyltetradecanoic acid
Reactant of Route 3
10,13-Dimethyltetradecanoic acid
Reactant of Route 4
10,13-Dimethyltetradecanoic acid
Reactant of Route 5
10,13-Dimethyltetradecanoic acid
Reactant of Route 6
10,13-Dimethyltetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.